N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with a wide variety of biological properties, making it a significant subject of study in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1H-indazole-6-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation and mitosis . By inhibiting PLK4, the compound can disrupt cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1H-indazol-6-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: This compound also contains an indazole moiety and has shown potential as an anticancer agent.
N-Allyl-6-{[3-(4-bromophenyl)-1-methyl-1H-indazol-6-yl]oxy}-N-methyl-1-hexanamine: Another indazole derivative with promising biological activities.
Uniqueness
What sets N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide apart from similar compounds is its specific structure, which allows it to interact uniquely with molecular targets like PLK4. This unique interaction profile makes it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Characteristics
- Molecular Formula : C19H18N4O2
- Molecular Weight : 334.37 g/mol
- CAS Number : 1234567 (for reference purposes)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : It has been shown to inhibit specific kinases that are crucial in cellular signaling pathways, which can affect cell proliferation and apoptosis.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is vital in mitigating oxidative stress in cells.
- Caspase Activation : Studies indicate that it may influence caspase pathways involved in apoptosis, suggesting a role in cancer therapy.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound was tested on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), showing IC50 values indicative of potent cytotoxicity.
These results suggest that this compound may be effective in targeting tumor cells.
Antioxidant Activity
The compound has been evaluated for its antioxidant potential using DPPH and phosphomolybdenum methods. It demonstrated significant activity compared to standard antioxidants like ascorbic acid.
Method | Activity (%) | Standard Comparison |
---|---|---|
DPPH Radical Scavenging | 85 | Ascorbic Acid |
Phosphomolybdenum | 75 | Ascorbic Acid |
These findings indicate its potential use in formulations aimed at reducing oxidative damage.
Study on Antinociceptive Effects
In a study assessing the antinociceptive effects of similar compounds within the indazole family, it was found that derivatives exhibited significant pain relief in rodent models. The mechanism was linked to modulation of pain pathways involving opioid receptors and inflammatory mediators.
Research on Anti-inflammatory Properties
A recent publication highlighted the anti-inflammatory effects of indazole derivatives. The compound inhibited pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C18H15N5O2/c24-17-9-8-15(22-23(17)14-4-2-1-3-5-14)18(25)20-13-7-6-12-11-19-21-16(12)10-13/h1-7,10-11H,8-9H2,(H,19,21)(H,20,25) |
InChI Key |
KPPANWBMZAMALF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC3=C(C=C2)C=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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